molecular formula C16H16N4O B1335628 3-(2,4-dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one CAS No. 77066-13-8

3-(2,4-dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one

Cat. No.: B1335628
CAS No.: 77066-13-8
M. Wt: 280.32 g/mol
InChI Key: VPRDMRXPNSOQDD-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one is a heterocyclic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one typically involves the reaction of 2,4-dimethylaniline with hydrazine hydrate and an appropriate quinazolinone precursor. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the hydrazino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce various substituted quinazolinones.

Scientific Research Applications

3-(2,4-Dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinoquinazolin-4(3H)-one: Lacks the 2,4-dimethylphenyl group but shares the quinazolinone core.

    3-(2,4-Dimethylphenyl)-2-hydrazinoquinazoline: Similar structure but without the carbonyl group at the 4-position.

    2,4-Dimethylphenylhydrazine: Contains the 2,4-dimethylphenyl group but lacks the quinazolinone core.

Uniqueness

3-(2,4-Dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one is unique due to the presence of both the 2,4-dimethylphenyl group and the quinazolinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(2,4-dimethylphenyl)-2-hydrazinylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-10-7-8-14(11(2)9-10)20-15(21)12-5-3-4-6-13(12)18-16(20)19-17/h3-9H,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRDMRXPNSOQDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407002
Record name 3-(2,4-Dimethylphenyl)-2-hydrazinylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77066-13-8
Record name 3-(2,4-Dimethylphenyl)-2-hydrazinylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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